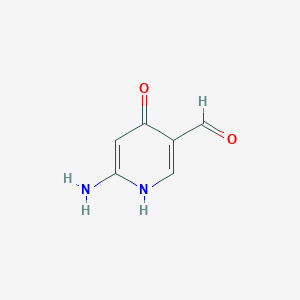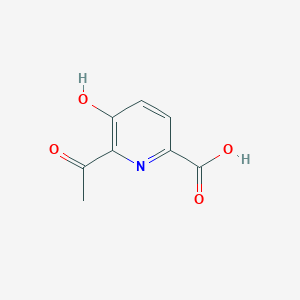
4-Cyclopropoxy-5-isopropoxynicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-5-isopropoxynicotinic acid is an organic compound with the molecular formula C12H15NO4. It contains a cyclopropoxy group and an isopropoxy group attached to a nicotinic acid core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of cyclopropyl and isopropyl alcohols as starting materials, which are reacted with nicotinic acid under specific conditions to achieve the desired substitutions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropoxy-5-isopropoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
4-Cyclopropoxy-5-isopropoxynicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-5-isopropoxynicotinic acid involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways and cellular processes. The exact mechanism may vary depending on the context of its use, such as in enzyme inhibition or receptor binding studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other nicotinic acid derivatives with different substituents, such as:
- 4-Cyclopropoxy-5-methoxynicotinic acid
- 4-Cyclopropoxy-5-ethoxynicotinic acid
- 4-Cyclopropoxy-5-propoxynicotinic acid
Uniqueness
4-Cyclopropoxy-5-isopropoxynicotinic acid is unique due to its specific combination of cyclopropoxy and isopropoxy groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C12H15NO4 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
4-cyclopropyloxy-5-propan-2-yloxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c1-7(2)16-10-6-13-5-9(12(14)15)11(10)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
FBSFJBGCMDNSSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=CN=C1)C(=O)O)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















